molecular formula C5H11NO4S B2449160 (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide CAS No. 2227257-17-0

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide

Cat. No. B2449160
M. Wt: 181.21
InChI Key: QCMQAYGICSHMJG-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl-reactive compound that has been shown to modify cysteine residues in proteins, leading to changes in their function.

Scientific Research Applications

Antitumor Activity

  • Sulfonamides, including those with structures related to (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, have been explored for their antitumor properties. A study demonstrates that certain sulfonamides act as cell cycle inhibitors and have advanced to clinical trials for their antitumor efficacy (Owa et al., 2002).

Biological Evaluation and Nonlinear Optical Studies

  • Sulfonamides have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Antileishmanial Activity

  • Research has been conducted on sulfonamide derivatives for their potential antileishmanial activity, with some showing promise as lead compounds for designing new candidates for leishmaniasis treatment (Andrighetti-Fröhner et al., 2009).

Carbonic Anhydrase Inhibition

  • Sulfonamide compounds have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with medicinal chemistry applications. These studies have identified compounds with significant inhibitory effects (Güzel et al., 2010).

Environmental Impact and Degradation

  • The degradation pathways of sulfonamides in the environment have been studied, revealing unique microbial strategies to eliminate these antibiotics, which is significant considering their persistence and potential for propagating antibiotic resistance (Ricken et al., 2013).

Drug Metabolism

  • Sulfonamides are also significant in the field of drug metabolism. For instance, studies have been done on the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial biocatalysis (Zmijewski et al., 2006).

Oxidation and Removal in Water

  • Studies on the oxidation of sulfonamide antimicrobials by environmentally friendly oxidants like ferrate(VI) indicate their potential for removing these compounds from water, converting them into less toxic byproducts (Sharma et al., 2006).

Antibacterial Evaluation

  • Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities, showing significant effects against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).

Detection in Food Products

  • Methods have been developed for detecting sulfonamide residues in food products like chicken meat and eggs, which is crucial for food safety and regulatory compliance (Premarathne et al., 2017).

Functional Group in Drug Design

  • The sulfonamide group is a crucial functional group in drug design, appearing in various forms in many marketed drugs (Kalgutkar et al., 2010).

Green Synthesis and Efficient Catalysis

  • Research has focused on the green and efficient synthesis of sulfonamides, highlighting the importance of environmental sustainability in chemical synthesis (Shi et al., 2009).

properties

IUPAC Name

(3S,4R)-4-methoxyoxolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMQAYGICSHMJG-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide

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